

A Comparative Analysis of the Reactivity of Cyclopropane Carboxylic Acids

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Compound of Interest

Compound Name: 1-Cyanocyclopropanecarboxylic acid

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The cyclopropane motif is a cornerstone in medicinal chemistry and drug development, prized for its unique conformational properties and metabolic stability. Cyclopropane carboxylic acids, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures. Understanding the comparative reactivity of these compounds is paramount for designing efficient synthetic routes and predicting their behavior in biological systems. This guide provides an objective comparison of the reactivity of cyclopropane carboxylic acids in two key transformations: photoredox-catalyzed decarboxylative cyclopropanation and nucleophilic ring-opening reactions, supported by experimental data.

Data Presentation

The reactivity of various cyclopropane carboxylic acids and related electrophilic cyclopropanes is summarized in the tables below. Table 1 details the yields of a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade, illustrating the influence of the carboxylic acid structure on the efficiency of cyclopropane formation. Table 2 presents the second-order rate constants for the ring-opening of electrophilic cyclopropanes by thiophenolate, providing a quantitative measure of their susceptibility to nucleophilic attack.

Table 1: Yields of Photoredox-Catalyzed Decarboxylative Cyclopropanation of Various Carboxylic Acids[1][2]

Carboxylic Acid Substrate	Product Yield (%)
Boc-Pro-OH	90
Tetrahydrofuran-2-carboxylic acid	85 (with 1a), 88 (with 1b)
2-Methylheptanoic acid	75 (with 1a), 80 (with 1b)
Cyclopropyl carboxylic acid	<5 (with 1a), 45 (with 1b)
Dehydroabietic acid	85 (with 1a), 90 (with 1b)
Trolox	70 (with 1a), 82 (with 1b)
Gemfibrozil	80 (with 1a), 85 (with 1b)
Cholic acid	<5 (with 1a), 70 (with 1b)
Biotin	<5 (with 1a), 65 (with 1b)

Reaction conditions and specific reagents (1a, 1b) are detailed in the Experimental Protocols section.

Table 2: Second-Order Rate Constants (k_2) for the Ring-Opening of Electrophilic Cyclopropanes with p-Thiocresolate in DMSO at 20 °C[3][4][5][6][7]

Electrophilic Cyclopropane	k_2 (L mol ⁻¹ s ⁻¹)
1-(2,2-Dimethyl-1,3-dioxane-4,6-dione)cyclopropane	1.2×10^{-1}
1-(5,5-Dimethyl-1,3-cyclohexanedione)cyclopropane	2.5×10^{-2}
1,1-Dicyanocyclopropane	8.9×10^{-3}
1-Phenyl-1-(2,2-dimethyl-1,3-dioxane-4,6-dione)cyclopropane	1.9
1-(4-Methoxyphenyl)-1-(2,2-dimethyl-1,3-dioxane-4,6-dione)cyclopropane	2.3
1-(4-Nitrophenyl)-1-(2,2-dimethyl-1,3-dioxane-4,6-dione)cyclopropane	0.9

Experimental Protocols

Photoredox-Catalyzed Decarboxylative Cyclopropanation[1][2][3]

General Procedure: A mixture of the carboxylic acid (0.3 mmol, 1.0 equiv), the chloroalkyl alkene (1a or 1b, 1.2–2.0 equiv), and cesium carbonate (1.5 equiv) in anhydrous acetonitrile (0.1 M) was placed in a screw-cap vial. The photocatalyst (4CzIPN, 1 mol%) was added, and the mixture was degassed with argon for 10 minutes. The vial was sealed and irradiated with blue LEDs (40 W) at approximately 50 °C for the time specified in the original literature. After completion, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired cyclopropane product.

Kinetic Measurements of Nucleophilic Ring-Opening[4][5][6][7][8]

General Procedure: The kinetics of the reactions of electrophilic cyclopropanes with thiophenolates were followed photometrically using a UV-Vis spectrophotometer. All

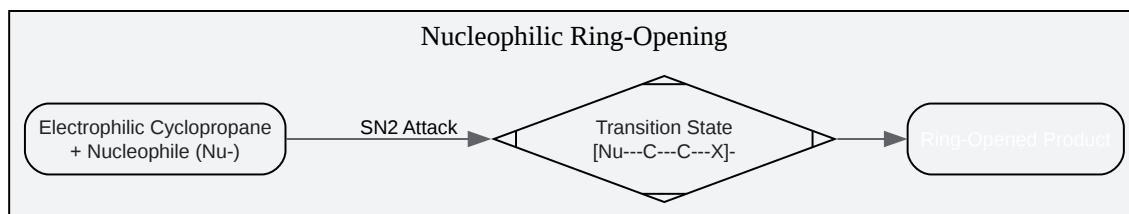
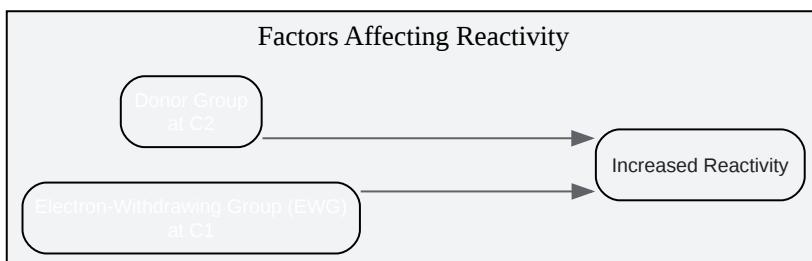
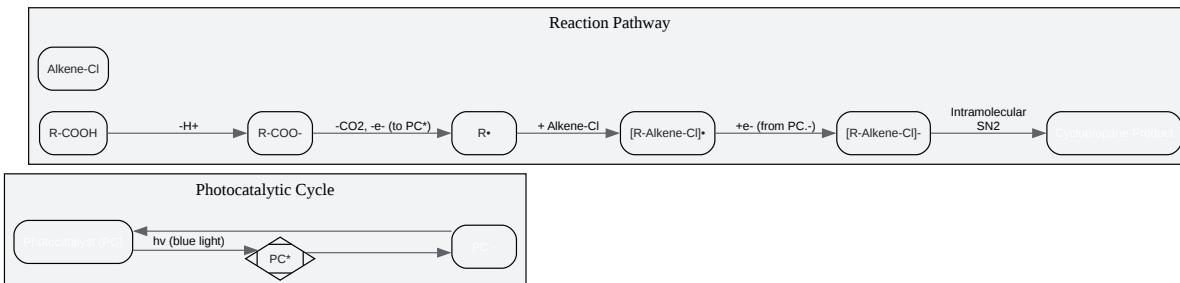
experiments were performed in anhydrous dimethyl sulfoxide (DMSO) at 20 °C. Stock solutions of the electrophilic cyclopropanes and the potassium salt of p-thiocresol were prepared in DMSO. The reactions were initiated by mixing equal volumes of the reactant solutions in a quartz cuvette. The disappearance of the thiophenolate was monitored at its maximum absorbance wavelength. Pseudo-first-order conditions were employed with a large excess of the electrophilic cyclopropane. The observed rate constants (k_{obs}) were determined by fitting the absorbance decay to a single exponential function. Second-order rate constants (k_2) were obtained from the slope of a plot of k_{obs} versus the concentration of the electrophilic cyclopropane.

Reaction Mechanisms and Reactivity Trends

The reactivity of cyclopropane carboxylic acids is largely governed by the inherent strain of the three-membered ring and the electronic nature of the substituents.

Photoredox-Catalyzed Decarboxylative Cyclopropanation

This reaction proceeds through a radical-polar crossover mechanism. The photocatalyst, upon excitation by visible light, oxidizes the carboxylate to generate a carboxyl radical, which readily undergoes decarboxylation to form an alkyl radical. This radical then adds to the electron-deficient alkene. A subsequent single-electron transfer to this intermediate generates a carbanion, which undergoes an intramolecular $S_{\text{N}}2$ reaction to form the cyclopropane ring. The efficiency of this reaction is highly dependent on the stability of the radical intermediate and the facility of the final ring-closing step.



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